2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 4-position, and a carbonitrile group at the 3-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its efficiency and simplicity.
Another method involves the solvent-free synthesis using high-speed vibration milling. This environmentally friendly approach uses diethylamine as a catalyst and has been optimized to yield good results .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol derivatives or reduced thiophenes.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and specificity towards biological targets. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells through specific molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: Similar in structure but with a benzoyl group instead of a carbonitrile group.
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Contains an ester group instead of a carbonitrile group.
Uniqueness
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
86604-39-9 |
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Molecular Formula |
C11H7BrN2S |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 |
InChI Key |
YAQLHGUIMMBEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C#N)N)Br |
Origin of Product |
United States |
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